molecular formula C13H11N3S B1243463 1-methyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine

1-methyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine

Cat. No. B1243463
M. Wt: 241.31 g/mol
InChI Key: DBJPVRXEDJLFDX-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-2-benzimidazolyl)-1-thiophen-2-ylmethanimine is a member of benzimidazoles.

Scientific Research Applications

Antioxidant Properties

1-methyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine and similar benzimidazole derivatives have been studied for their antioxidant properties. For instance, Kuş et al. (2004) synthesized benzimidazole derivatives and evaluated their effects on lipid peroxidation in rat liver, finding significant antioxidant activity (Kuş et al., 2004).

Antimicrobial and Cytotoxic Activity

These compounds have also been evaluated for their antimicrobial and cytotoxic properties. Noolvi et al. (2014) synthesized a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and found them to exhibit good antibacterial activity and cytotoxic activity in vitro (Noolvi et al., 2014).

Electrophilic Substitution Reactions

The compound's susceptibility to electrophilic substitution reactions has been explored. El’chaninov and Aleksandrov (2016) studied the reactions of 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole, including nitration, bromination, sulfonation, and acylation (El’chaninov & Aleksandrov, 2016).

Applications in Organic Light-Emitting Diodes (OLEDs)

Benzimidazole derivatives have applications in the field of organic electronics, particularly in OLEDs. Ge et al. (2008) created bipolar molecules with benzimidazole moieties for use in phosphorescent OLEDs, demonstrating their potential in electronic devices (Ge et al., 2008).

properties

Product Name

1-methyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

(E)-N-(1-methylbenzimidazol-2-yl)-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C13H11N3S/c1-16-12-7-3-2-6-11(12)15-13(16)14-9-10-5-4-8-17-10/h2-9H,1H3/b14-9+

InChI Key

DBJPVRXEDJLFDX-NTEUORMPSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/N=C/C3=CC=CS3

Canonical SMILES

CN1C2=CC=CC=C2N=C1N=CC3=CC=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine
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1-methyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine
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1-methyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine
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1-methyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine

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